N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
Description
N-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a thiazole-derived compound featuring a 2,4-dichlorophenyl substituent at the 2-position of the thiazole ring and a glycine moiety linked via a carbonyl group at the 5-position.
Properties
Molecular Formula |
C13H10Cl2N2O3S |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H10Cl2N2O3S/c1-6-11(12(20)16-5-10(18)19)21-13(17-6)8-3-2-7(14)4-9(8)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
KUSHFNXAIBZPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Glycine Moiety: The glycine moiety can be attached to the thiazole ring through an amide bond formation reaction using glycine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and anticancer properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets in the body. It may be used in the development of new drugs for treating various diseases.
Industry: Thiazole derivatives, including this compound, are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s structure aligns with derivatives synthesized via carbonyl coupling reactions (e.g., ), suggesting feasible scalability.
- Structure-Activity Relationships (SAR) :
- Chlorine substitution at the 2,4-positions on the phenyl ring may optimize steric and electronic effects for target engagement.
- The 4-methyl thiazole core likely contributes to metabolic stability, as seen in related bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
